1-(2-Bromo-4-methylphenyl)ethan-1-amine
CAS No.:
Cat. No.: VC13515609
Molecular Formula: C9H12BrN
Molecular Weight: 214.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12BrN |
|---|---|
| Molecular Weight | 214.10 g/mol |
| IUPAC Name | 1-(2-bromo-4-methylphenyl)ethanamine |
| Standard InChI | InChI=1S/C9H12BrN/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7H,11H2,1-2H3 |
| Standard InChI Key | UOEHGGOUIGMJPK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(C)N)Br |
| Canonical SMILES | CC1=CC(=C(C=C1)C(C)N)Br |
Introduction
1-(2-Bromo-4-methylphenyl)ethan-1-amine is an organic compound featuring a phenyl ring with bromine and methyl substitutions at the second and fourth positions, respectively. It is attached to an ethan-1-amine backbone, making it a derivative of phenylethylamine. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential applications.
Synthetic Routes
Several synthetic approaches can be employed to produce 1-(2-Bromo-4-methylphenyl)ethan-1-amine. These methods often involve techniques such as refluxing or microwave-assisted synthesis to optimize yield and purity. Common reagents include lithium aluminum hydride for reductions and potassium permanganate for oxidations.
Potential Applications
1-(2-Bromo-4-methylphenyl)ethan-1-amine has potential applications in several fields:
-
Medicinal Chemistry: Its unique substitution pattern and functional groups confer distinct chemical reactivity and potential biological activity, making it a valuable compound for drug development.
-
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Methylphenyl)ethan-1-amine | Lacks bromine substitution | Simpler structure with different reactivity |
| 2-Bromo-N,N-dimethylphenylacetamide | Contains dimethyl substitutions | Increased steric hindrance affecting reactivity |
| 2-Bromo-N-(4-methylphenyl)propanamide | Contains an amide functional group | Different functional group leading to distinct properties |
| 1-(3-Bromo-4-methylphenyl)ethan-1-amine | Bromine at a different position | Variations in biological activity due to substitution pattern |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume